Mocetinostat (chemical name: N-hydroxy-4-[(2-[(1E)-1-(2-methyl-1H-imidazol-1-yl)prop-2-en-1-yl]-1H-benzo[d]imidazol-6-yl)sulfonyl]benzamide) is a synthetic, orally bioavailable, small-molecule compound classified as a histone deacetylase inhibitor (HDACI). [] Specifically, Mocetinostat exhibits isotype-selective inhibition, primarily targeting Class I HDACs (HDAC1, HDAC2, and HDAC3) and, to a lesser extent, HDAC11 (Class IV). [, , ] In the context of scientific research, Mocetinostat serves as a valuable tool to investigate the roles of these HDAC isoforms in various biological processes, including gene expression, cell growth, differentiation, and apoptosis, particularly in the context of cancer and other diseases. [, , , ]
Mocetinostat contains a benzamide group, a key structural feature found in many HDAC inhibitors, which is believed to interact with the zinc ion in the active site of HDAC enzymes. [, ] Its molecular structure also features a 2-aminobenzamide moiety linked to a substituted imidazole ring. [] Variations in the substituents on this imidazole ring have been explored to investigate their impact on HDAC isoform selectivity and potency. []
Mocetinostat exerts its biological effects primarily by inhibiting the activity of Class I HDACs (HDAC1, HDAC2, and HDAC3). [, , ] These enzymes remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. [, ] By inhibiting HDACs, Mocetinostat promotes histone acetylation, leading to a more relaxed chromatin structure and facilitating the expression of genes involved in cell cycle arrest, differentiation, and apoptosis. [, , , , , ] This mechanism contributes to its anti-proliferative and pro-apoptotic effects observed in various cancer cell lines. [, , , , , , ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4